![molecular formula C11H10N4 B067555 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline CAS No. 187753-87-3](/img/structure/B67555.png)
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline
Overview
Description
“2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the reaction of the corresponding ethyl ester with ethylenediamine . For instance, Desai et al. synthesized a compound with a structure similar to “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” and evaluated its antimicrobial potential .Molecular Structure Analysis
The molecular formula of “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” is C12H11N3 . It contains an imidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms . The structure also includes a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .Physical And Chemical Properties Analysis
The compound “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” has a molecular weight of 197.24 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Organic Synthesis
Imidazole derivatives, such as 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline, are commonly employed in organic synthesis . They serve as valuable substrates for the synthesis of diverse compounds .
Biochemistry
In the field of biochemistry, imidazole compounds play a crucial role. They form the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Antimicrobial Potential
Some imidazole derivatives have shown antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Antitumor Agent
Certain imidazole compounds have shown promising results as potential antitumor agents. For example, one study found that a certain complex showed selectivity towards the HeLa cell line without a toxic effect against fibroblasts .
Functional Materials
Imidazoles are utilized in a diverse range of applications, including the development of functional materials . Their versatility and utility in various areas make them highly topical and necessary for the synthesis of imidazoles .
Future Directions
The future directions for “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds could be promising candidates for the development of new drugs.
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSSFHXQKUSFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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